
3,6-Dichloro-2-methoxypyridine
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Overview
Description
3,6-Dichloro-2-methoxypyridine is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a methoxy group at the 2nd position on the pyridine ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-methoxypyridine typically involves the chlorination of 2-methoxypyridine. One common method is the reaction of 2-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 6th positions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 6th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,6-dichloro-2-hydroxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products
Nucleophilic Substitution: Products include 3,6-diamino-2-methoxypyridine, 3,6-dichloro-2-alkoxypyridine, etc.
Oxidation: Products include 3,6-dichloro-2-pyridinecarboxaldehyde, 3,6-dichloro-2-pyridinecarboxylic acid.
Reduction: The major product is 3,6-dichloro-2-hydroxypyridine.
Scientific Research Applications
3,6-Dichloro-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-methylpyridine
- 2,3-Dichloro-6-methoxypyridine
- 2,6-Dichloro-4-methoxypyridine
Uniqueness
3,6-Dichloro-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 3rd and 6th positions and a methoxy group at the 2nd position makes it a valuable intermediate in organic synthesis.
Biological Activity
3,6-Dichloro-2-methoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring with two chlorine substituents at the 3rd and 6th positions, and a methoxy group at the 2nd position. This specific arrangement is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is essential for its potential use in pharmaceuticals.
- Receptor Modulation : It can act on various receptors, influencing cellular signaling pathways that are critical in cancer progression and microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains:
Microorganism | Activity Observed | Reference |
---|---|---|
Escherichia coli | Moderate inhibition | |
Staphylococcus aureus | Strong inhibition | |
Candida albicans | Significant antifungal effect |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. A study assessed its impact on HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells:
These results indicate that this compound has potent antiproliferative effects, making it a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of chlorine and methoxy groups significantly enhances the biological activity of pyridine derivatives. Substituents on the pyridine ring can modulate lipophilicity and electronic properties, impacting binding affinity to biological targets:
- Chlorine Substituents : Increase lipophilicity and may enhance membrane penetration.
- Methoxy Group : Contributes to electron donation, improving interaction with target enzymes or receptors.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Assessment : In vitro assays indicated that derivatives of this compound showed varying degrees of cytotoxicity against multiple cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
- Environmental Impact : Research into the environmental fate of this compound suggests it may have implications in agrochemical applications due to its biological activity against pests .
Properties
IUPAC Name |
3,6-dichloro-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNLHTOIRALQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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